molecular formula C12H14N2O3S2 B12214706 3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12214706
M. Wt: 298.4 g/mol
InChI Key: STBFNDCPFSLQQU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound that features a thiazole ring fused with a thieno ring The presence of a methoxyphenyl group adds to its structural complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the reaction of 4-methoxyphenylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which undergoes cyclization to form the desired thiazole ring. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C12H14N2O3S2/c1-17-9-4-2-8(3-5-9)14-10-6-19(15,16)7-11(10)18-12(14)13/h2-5,10-11,13H,6-7H2,1H3

InChI Key

STBFNDCPFSLQQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

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